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Compound of Interest

Compound Name: 2'-Hydroxyacetophenone

Cat. No.: B008834

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basic reactivity of the functional
groups in 2'-Hydroxyacetophenone, a versatile building block in organic synthesis. The
presence of both a nucleophilic hydroxyl group and an electrophilic acetyl group on the same
aromatic ring gives rise to a rich and diverse chemistry, making it a valuable precursor for the

synthesis of a wide range of heterocyclic compounds, pharmaceutical intermediates, and other
valuable organic molecules.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of 2'-
Hydroxyacetophenone is fundamental to its application in synthesis and analysis.

Physicochemical Properties
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Property Value Reference(s)
Molecular Formula CsHsO2 [1]

Molecular Weight 136.15 g/mol [1]

Melting Point 4-6 °C [1]

Boiling Point 213 °C at 717 mmHg [1]

Density 1.131 g/mL at 25 °C [2]

pKa ~10.06 - 10.22 (at 25 °C) [2][3]

logP 1.92 [1]
Appearance Clear yellow to brown liquid [2]

Solubility

Solvent Solubility
Water Slightly soluble (0.2 g/L)
Ethanol Soluble
Diethyl ether Soluble
Chloroform Soluble
Dimethylformamide (DMF) Soluble
Dimethyl sulfoxide (DMSO) Soluble
Spectroscopic Data
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Technique Key Features Reference(s)

o (ppm): 12.25 (s, 1H, -OH),
H NMR (CDCls) 7.78-6.80 (m, 4H, Ar-H), 2.61 [1]
(s, 3H, -COCHs)

3 (ppm): 204.5, 162.4, 136.4,
13C NMR (CDCls) 130.8, 119.7, 118.9, 118.3, [1]
26.5

v (cm~1): ~3400 (br, O-H),
IR (neat) ~1645 (C=0, conjugated), [4]
~1615, 1490 (C=C, aromatic)

miz (%): 136 (M*), 121 (M-

Mass Spec (El) CHa)*, 93, 65
3 1 b

Reactivity of the Hydroxyl Group

The phenolic hydroxyl group in 2'-Hydroxyacetophenone is a key site for nucleophilic
reactions, primarily involving O-alkylation and O-acylation.

O-Alkylation (Williamson Ether Synthesis)

The Williamson ether synthesis is a common method to form ethers from the reaction of an
alkoxide with an alkyl halide. In the case of 2'-Hydroxyacetophenone, the phenolic proton is
first abstracted by a base to form the more nucleophilic phenoxide, which then undergoes an
Sn2 reaction with an alkylating agent.

General Reaction Scheme:

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://pubchem.ncbi.nlm.nih.gov/compound/2_-Hydroxyacetophenone
https://www.thegoodscentscompany.com/data/rw1013131.html
https://www.benchchem.com/product/b008834?utm_src=pdf-body
https://www.benchchem.com/product/b008834?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b008834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

R-X

Base

+ + R- + X~
2'-Hydroxyacetophenone i) Phenoxide Intermediate % O-Alkyl-2'-hydroxyacetophenone Ji)—> Salt

Click to download full resolution via product page
Figure 1: General workflow for the Williamson ether synthesis of 2'-Hydroxyacetophenone.
Experimental Protocol: Synthesis of 2'-Pentyloxyacetophenone
This protocol is adapted from a phase-transfer catalyzed alkylation method.

e Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux
condenser, combine 2'-Hydroxyacetophenone (0.02 mol), sodium hydroxide (0.025 mol),
and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%).

e Solvent Addition: Add a suitable biphasic solvent system, for example, toluene and water.
» Addition of Alkylating Agent: Add 1-bromopentane (0.02 mol) to the reaction mixture.

o Reaction: Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring for
several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the
organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

» Purification: Remove the solvent under reduced pressure. The crude product can be purified
by column chromatography on silica gel to yield the desired 2'-pentyloxyacetophenone.

Protection of the Hydroxyl Group
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To perform reactions selectively at the acetyl group, the more reactive hydroxyl group often
needs to be protected. Silyl ethers are common protecting groups for phenols due to their ease
of formation and removal under specific conditions.

Experimental Protocol: Protection with tert-Butyldimethylsilyl (TBS) Chloride

e Reaction Setup: Dissolve 2'-Hydroxyacetophenone (1.0 eq) in anhydrous
dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere (e.g., argon or
nitrogen).

o Reagent Addition: Add imidazole (2.5 eq) to the solution, followed by the portion-wise
addition of tert-butyldimethylsilyl chloride (TBSCI, 1.2 eq) at room temperature.

o Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress
of the reaction by TLC.

o Work-up: Upon completion, dilute the reaction mixture with diethyl ether and wash with a
saturated aqueous solution of sodium bicarbonate to remove DMF and excess imidazole.
Separate the organic layer and wash it sequentially with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by flash column chromatography
on silica gel to afford the pure TBS-protected 2'-hydroxyacetophenone.[5]

Reactivity of the Acetyl Group

The acetyl group provides a site for a variety of reactions, including condensations, oxidations,
and reductions.

Claisen-Schmidt Condensation

This is a base-catalyzed condensation reaction between an aldehyde or ketone and an
aromatic carbonyl compound that lacks an a-hydrogen. 2'-Hydroxyacetophenone can react
with various benzaldehydes to form 2'-hydroxychalcones, which are important precursors for
flavonoids.
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Figure 2: Mechanism of the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a 2'-Hydroxychalcone

¢ Reaction Setup: In a flask, dissolve 2'-Hydroxyacetophenone (1 eq) and a substituted
benzaldehyde (1 eq) in ethanol.

o Base Addition: Slowly add an aqueous solution of a strong base, such as 40% sodium
hydroxide, to the mixture at room temperature.

o Reaction: Stir the reaction mixture vigorously for several hours. The formation of a precipitate
often indicates product formation. The reaction can be monitored by TLC.

o Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute
hydrochloric acid.

 Purification: Collect the precipitated solid by vacuum filtration, wash it thoroughly with water,
and recrystallize it from a suitable solvent like ethanol to obtain the pure 2'-hydroxychalcone.

[6]

Intramolecular Cyclization to Flavanones

2'-Hydroxychalcones, synthesized via the Claisen-Schmidt condensation, can undergo an
intramolecular Michael addition to form flavanones. This cyclization is typically catalyzed by
acid or base.
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Figure 3: Base-catalyzed cyclization of a 2'-hydroxychalcone to a flavanone.

Alpha-Halogenation

The a-carbon of the acetyl group can be halogenated, typically under acidic conditions. The
resulting a-halo ketone is a versatile intermediate for further synthetic transformations.

Experimental Protocol: a-Bromination of 2'-Hydroxyacetophenone

e Reaction Setup: Dissolve 2'-Hydroxyacetophenone (1 eq) in a suitable solvent such as
acetic acid in a round-bottom flask.

» Reagent Addition: Slowly add a solution of bromine (1 eq) in acetic acid to the flask with
stirring. The reaction is often performed at room temperature.

e Reaction: Continue stirring for a few hours until the reaction is complete (monitored by TLC).
o Work-up: Pour the reaction mixture into ice-water.

« Purification: Collect the precipitated solid by vacuum filtration, wash with water, and
recrystallize from a suitable solvent to yield 2-bromo-2'-hydroxyacetophenone.[7][8]

Reactions Involving Both Functional Groups

The proximity of the hydroxyl and acetyl groups allows for unique cyclization reactions to form
various heterocyclic systems.

Baker-Venkataraman Rearrangement

This rearrangement is a key step in the synthesis of flavones and chromones. It involves the
conversion of an O-acylated 2'-hydroxyacetophenone into a 1,3-diketone intermediate, which
then cyclizes under acidic conditions.
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Figure 4: The Baker-Venkataraman rearrangement pathway.

Experimental Protocol: Synthesis of a Flavone

This is a two-step process starting from 2'-Hydroxyacetophenone.

Step 1: O-Benzoylation

e Dissolve 2'-Hydroxyacetophenone (1 eq) in pyridine.
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e Add benzoyl chloride (1.5 eq) and stir. An exothermic reaction will occur.

» After the reaction subsides, pour the mixture into a mixture of ice and dilute hydrochloric
acid.

o Collect the precipitated solid, wash with cold methanol and water, and dry to obtain 2-
benzoyloxyacetophenone.

Step 2: Baker-Venkataraman Rearrangement and Cyclization

e Dissolve the 2-benzoyloxyacetophenone from Step 1 in a suitable solvent like pyridine.
e Add powdered potassium hydroxide and heat the mixture.

o Cool the reaction mixture and pour it into a mixture of ice and acetic acid.

o Collect the precipitated 1,3-diketone intermediate.

» To cyclize, dissolve the diketone in glacial acetic acid containing a catalytic amount of
concentrated sulfuric acid and reflux the mixture.

e Pour the cooled reaction mixture into ice-water, collect the precipitated flavone, and
recrystallize from a suitable solvent.

Conclusion

2'-Hydroxyacetophenone is a molecule of significant synthetic utility, owing to the distinct and
cooperative reactivity of its hydroxyl and acetyl functional groups. The ability to selectively
manipulate these groups through protection strategies, or to utilize their combined reactivity in
cyclization reactions, provides access to a vast array of complex and biologically relevant
molecules. This guide has provided an overview of its core reactivity, supported by
experimental protocols and mechanistic diagrams, to serve as a valuable resource for
researchers in the fields of organic synthesis and drug discovery. The strategic application of
the reactions described herein will continue to facilitate the development of novel compounds
with important applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
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